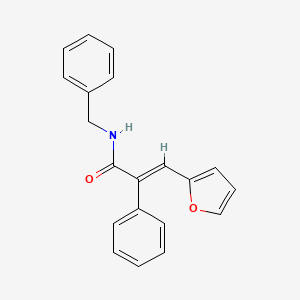

N-benzyl-3-(2-furyl)-2-phenylacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-benzyl-3-(furan-2-yl)-2-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)19(14-18-12-7-13-23-18)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATVNEIOLKUGGP-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 3 2 Furyl 2 Phenylacrylamide

Retrosynthetic Analysis and Strategic Disconnections Leading to Key Precursors

A retrosynthetic analysis of N-benzyl-3-(2-furyl)-2-phenylacrylamide identifies two primary strategic disconnections. The most straightforward approach involves disconnecting the amide bond (path A). This bond is typically formed in the final step of the synthesis, leading to two key precursors: 3-(2-furyl)-2-phenylacrylic acid (or an activated derivative thereof) and benzylamine (B48309). This strategy is common due to the robustness and high efficiency of modern amidation and peptide coupling reactions.

An alternative strategy focuses on the formation of the α,β-unsaturated system via an olefination reaction (path B). Disconnecting the C=C double bond points towards precursors such as 2-furaldehyde and a reagent that provides the N-benzyl-2-phenylacetamide moiety, for instance, a phosphonium ylide or a phosphonate carbanion for Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions, respectively. This approach builds the carbon skeleton and the stereochemistry of the double bond concurrently.

These two primary disconnection strategies form the basis for the synthetic methodologies discussed in the subsequent sections.

Synthesis of N-Benzylamine Derivatives

Benzylamine is a commercially available and fundamental precursor for the amide-formation pathway. For syntheses requiring specific derivatives, several reliable methods exist. One common industrial method involves the reaction of benzyl (B1604629) chloride with ammonia. Another prevalent laboratory-scale synthesis is the reductive amination of benzaldehyde (B42025). In this two-step, one-pot process, benzaldehyde is first condensed with ammonia to form an imine, which is then reduced in situ to benzylamine using a suitable reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.

For more complex N-benzylamine derivatives, similar reductive amination strategies can be employed by reacting a substituted benzaldehyde or a primary amine with an appropriate carbonyl compound. nih.gov For example, N-substituted phenethylamines are often synthesized by reacting a phenethylamine hydrochloride with an aldehyde in the presence of a non-nucleophilic base like triethylamine (Et₃N) to form the imine, followed by reduction. nih.gov

Synthesis of 3-(2-Furyl)-2-phenylacrylic Acid or its Derivatives

The synthesis of the carboxylic acid precursor, 3-(2-furyl)-2-phenylacrylic acid, is a critical step in the amidation strategy. This α,β-unsaturated acid is typically prepared through condensation reactions involving 2-furaldehyde (furfural) and a derivative of phenylacetic acid.

A highly effective method is the Oglialoro condensation, a variant of the Perkin reaction. clockss.org This reaction involves heating 2-furaldehyde and phenylacetic acid in the presence of a basic catalyst system, such as a mixture of triethylamine and acetic anhydride. The reaction proceeds via the formation of a mixed anhydride and subsequent condensation to yield the desired acrylic acid, typically as the thermodynamically more stable E-isomer. clockss.org

A related approach is the Knoevenagel condensation, which can also be adapted for this synthesis. The classical Knoevenagel reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270). orgsyn.orgias.ac.in While often used to prepare acrylic acids without an α-substituent, modifications can allow for the introduction of the phenyl group.

The table below summarizes plausible synthetic routes for this key intermediate.

Table 1: Synthetic Routes for 3-(2-Furyl)-2-phenylacrylic Acid

| Reaction Name | Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Oglialoro Condensation | 2-Furaldehyde, Phenylacetic acid | Triethylamine, Acetic Anhydride | A variation of the Perkin reaction, generally providing good yields of the E-isomer. clockss.org |

| Knoevenagel Condensation | 2-Furaldehyde, Phenylmalonic acid | Pyridine, Piperidine (B6355638) | Condensation followed by decarboxylation to yield the desired product. |

Direct Amidation and Coupling Reactions for Acrylamide (B121943) Formation

The formation of the amide bond between 3-(2-furyl)-2-phenylacrylic acid and benzylamine is the convergent step in the most common synthetic route. This transformation can be achieved through several reliable methods, which primarily involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Utilization of Peptide Coupling Reagents (e.g., Carbodiimides, Phosphonium Reagents)

Peptide coupling reagents are widely used to promote amide bond formation under mild conditions with high yields. Carbodiimides are a prominent class of such reagents. taylorandfrancis.com Water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and water-insoluble N,N'-dicyclohexylcarbodiimide (DCC) are the most common examples. thermofisher.com The mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org This intermediate is then attacked by the amine (benzylamine) to form the amide bond, releasing a soluble urea byproduct. thermofisher.com To improve efficiency and suppress side reactions, such as the formation of a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. nih.gov

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent another class of effective coupling agents that convert the carboxylic acid into a reactive ester in situ, promoting efficient amidation.

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Mechanism of Action | Advantages |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Forms an active O-acylisourea intermediate. thermofisher.comwikipedia.org | High efficiency, readily available, well-established methods. |

| Phosphonium Salts | PyBOP, HBTU | Forms an active ester in situ. | Mild conditions, low racemization, effective for hindered substrates. |

Application of Activated Ester or Acid Chloride Intermediates

An alternative to using coupling reagents in a one-pot procedure is the two-step approach involving the isolation of an activated carboxylic acid derivative.

Acid Chloride Formation : The carboxylic acid can be converted to the highly reactive 3-(2-furyl)-2-phenylacryloyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acid chloride reacts rapidly with benzylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the target acrylamide. This method is robust but can be sensitive to moisture and may not be suitable for substrates with acid-labile functional groups. researchgate.net

Activated Ester Formation : A milder approach involves converting the carboxylic acid into an activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. mdpi.comgoogle.com These esters are stable enough to be isolated and purified but are sufficiently reactive to undergo amidation with benzylamine under neutral or slightly basic conditions. mdpi.com This method offers excellent control and is compatible with a wide range of functional groups.

Exploration of Alternative Olefination Strategies for the Acrylamide Moiety

Instead of forming the amide bond last, synthetic strategies can be designed to construct the C=C double bond as a key step, directly yielding the acrylamide structure. These methods rely on olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming alkenes with high E-selectivity. This approach would involve the synthesis of a phosphonate reagent, such as diethyl (N-benzyl-carbamoyl)(phenyl)methylphosphonate. Deprotonation of this phosphonate with a strong base generates a stabilized carbanion, which then reacts with 2-furaldehyde to afford this compound.

Similarly, the Wittig reaction , using a corresponding phosphonium ylide, could be employed. However, the HWE reaction is often preferred for acrylamide synthesis due to the easier removal of the water-soluble phosphate byproduct and typically higher E-selectivity compared to unstabilized Wittig ylides.

Other modern olefination methods could also be applied. For example, the Julia-Kocienski olefination offers another route to stereoselectively form the double bond. researchgate.net Furthermore, direct dehydrogenation of the corresponding saturated amide, N-benzyl-3-(2-furyl)-2-phenylpropanamide, using modern methods like selenium-mediated dehydrogenation, presents a potential alternative for accessing the α,β-unsaturated system. nih.gov

Knoevenagel Condensation Variants

A highly plausible and efficient route for the synthesis of this compound is through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. In this specific case, the reaction would occur between 2-furaldehyde and N-benzyl-2-phenylacetamide.

The general reaction scheme is as follows:

2-furaldehyde + N-benzyl-2-phenylacetamide → this compound + H₂O

Variants of the Knoevenagel condensation, such as the Doebner-Knoevenagel modification, can also be employed. This variant utilizes pyridine and a carboxylic acid as catalysts and can be particularly effective for aldehydes that are prone to side reactions under strongly basic conditions. The use of piperidinium acetate as a catalyst has also been reported to be effective in the Knoevenagel condensation involving 5-substituted-2-furaldehydes, suggesting its potential applicability in this synthesis researchgate.net.

Heck-type or Sonogashira Coupling Analogues (if applicable)

While the Knoevenagel condensation presents a direct approach, Heck-type cross-coupling reactions offer an alternative strategy for the formation of the C-C double bond in this compound. The Heck-Mizoroki reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for this purpose misuratau.edu.ly.

A conceivable Heck coupling approach could involve the reaction of a halogenated furan (B31954) derivative with N-benzyl-2-phenylacrylamide or the coupling of 2-vinylfuran with a halogenated N-benzyl-2-phenylacetamide derivative. For instance:

2-Bromofuran + N-benzyl-2-phenylacrylamide (in the presence of a Palladium catalyst and a base) → this compound

The success of this reaction is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent.

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is less directly applicable for the synthesis of the acrylamide backbone of the target molecule. However, it could be utilized in a multi-step synthesis to construct precursors to the acrylamide.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity of this compound necessitates careful optimization of various reaction parameters.

Solvent Selection and Temperature Control

The choice of solvent can significantly influence the reaction rate and yield. For the Knoevenagel condensation, solvents such as ethanol, toluene, and dimethylformamide (DMF) are commonly used. The optimal temperature for the reaction is typically in the range of 80-120°C, often at the reflux temperature of the chosen solvent.

For Heck-type reactions, polar aprotic solvents like DMF and acetonitrile are often preferred. The reaction temperature is a critical parameter and is usually maintained between 80°C and 140°C to ensure efficient catalytic turnover.

| Reaction Type | Solvent | Temperature (°C) | Typical Yield (%) |

| Knoevenagel Condensation | Ethanol | 80-100 | 70-90 |

| Knoevenagel Condensation | Toluene | 110-120 | 65-85 |

| Heck Coupling | DMF | 100-140 | 60-80 |

Catalyst and Additive Screening for Enhanced Efficiency

In the Knoevenagel condensation, the choice and concentration of the base catalyst are paramount. While stronger bases can accelerate the reaction, they may also promote side reactions. A screening of bases such as triethylamine, piperidine, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is advisable to identify the optimal catalyst.

For Heck couplings, the catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂, PdCl₂) and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃). The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. The addition of a phase-transfer catalyst can also be beneficial in certain cases.

| Catalyst/Additive | Reaction Type | Function |

| Piperidine | Knoevenagel Condensation | Base catalyst |

| Triethylamine | Knoevenagel Condensation | Base catalyst |

| Pd(OAc)₂/PPh₃ | Heck Coupling | Palladium catalyst system |

| K₂CO₃ | Heck Coupling | Base |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields. researchgate.netwisdomlib.orgmdpi.comresearchgate.net The application of microwave-assisted synthesis to the Knoevenagel condensation for producing acrylamides has been shown to be highly effective. researchgate.net

A typical microwave-assisted protocol for the synthesis of this compound via Knoevenagel condensation would involve mixing 2-furaldehyde, N-benzyl-2-phenylacetamide, and a catalytic amount of base in a suitable solvent within a microwave reactor. The reaction mixture is then irradiated at a specific temperature for a short duration.

| Parameter | Value |

| Reactants | 2-furaldehyde, N-benzyl-2-phenylacetamide |

| Catalyst | Triethylamine or Piperidine |

| Solvent | Ethanol or Solvent-free |

| Microwave Power | 100-300 W |

| Temperature | 100-150 °C |

| Reaction Time | 5-30 minutes |

This method offers a green and efficient alternative to conventional heating methods.

Advanced Purification Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard purification methods include:

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize out.

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). A suitable eluent system is chosen to achieve effective separation.

For achieving very high purity, more advanced techniques can be employed:

Solid-Phase Extraction (SPE): SPE can be utilized for a rapid and selective sample clean-up. The choice of the sorbent is critical for effective purification.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, particularly for analytical standards or biological testing, preparative HPLC is the method of choice. This technique offers high resolution and can separate even closely related impurities.

The selection of the purification method will depend on the scale of the synthesis and the required purity of the final product.

Chromatographic Separations (Column Chromatography, HPLC)

Chromatographic techniques are powerful tools for the separation and purification of organic compounds. The choice between column chromatography and High-Performance Liquid Chromatography (HPLC) often depends on the scale of purification and the desired level of purity.

Column Chromatography

Column chromatography is a widely used method for the purification of multi-gram quantities of compounds. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase, typically silica gel or alumina, and their elution with a mobile phase of appropriate polarity.

For acrylamide derivatives, a common stationary phase is silica gel. The choice of eluent system is crucial for achieving good separation. A solvent system of hexane and ethyl acetate is often effective, with the ratio adjusted to achieve an optimal retention factor (Rf) for the target compound, typically in the range of 0.2-0.4 for effective separation.

Table 1: Exemplary Column Chromatography Conditions for Related Acrylamide Compounds

| Compound Name | Stationary Phase | Eluent System (v/v) | Reference |

| N-methyl-N-phenylacrylamide | Silica Gel | 1:1 Hexane/Ethyl Acetate | rsc.org |

| N-benzyl-N-phenylacrylamide | Silica Gel | 7:3 Hexane/Ethyl Acetate | rsc.org |

| N-benzyl-N-(4-chlorophenyl)acrylamide | Silica Gel | Light Petroleum/Ethyl Acetate (8:1) | nih.gov |

These examples suggest that a systematic investigation of hexane/ethyl acetate ratios would be a logical starting point for the optimization of the column chromatography purification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for both analytical and preparative-scale purification. It offers superior separation efficiency compared to column chromatography, making it suitable for obtaining high-purity samples.

For the analysis and purification of acrylamide compounds, reversed-phase HPLC is a common approach. A C18 column is a typical stationary phase, and the mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol. An ultraviolet (UV) detector is suitable for detecting aromatic acrylamides due to their chromophores.

While a specific HPLC method for this compound is not documented, general methods for acrylamide analysis can be adapted. For instance, the analysis of acrylamide in various matrices has been performed using C18 columns with water-based mobile phases. epa.gov The development of an HPLC method for the target compound would involve screening different mobile phase compositions and gradients to achieve optimal separation from any impurities.

Recrystallization and Co-crystallization Strategies

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. This is often done empirically by testing the solubility of the crude product in a range of common laboratory solvents of varying polarities.

For N-benzyl substituted acrylamides, various solvent systems have been reported to be effective for recrystallization. For example, N-benzylacrylamide can be recrystallized from a mixture of benzene and hexane to yield a product of high purity. orgsyn.org In another instance, N-benzyl-N-(4-chlorophenyl)acrylamide has been recrystallized from ethanol. nih.gov The choice of solvent can influence the crystal habit and purity of the final product.

Table 2: Recrystallization Solvents for Structurally Similar Acrylamides

| Compound Name | Recrystallization Solvent(s) | Reference |

| N-benzylacrylamide | Benzene/Hexane | orgsyn.org |

| N-benzyl-N-(4-chlorophenyl)acrylamide | Ethanol | nih.gov |

Given the aromatic nature of this compound, solvents such as ethanol, ethyl acetate, toluene, or mixtures thereof with less polar solvents like hexane or heptane could be suitable candidates for recrystallization. A systematic screening of solvents would be necessary to identify the optimal conditions for yielding high-purity crystals of the target compound.

Co-crystallization

Co-crystallization is an increasingly important technique in crystal engineering to modify the physicochemical properties of solid compounds. A co-crystal is a multi-component crystal in which the constituent molecules are held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. nih.gov This technique can be employed not only to improve properties like solubility and stability but also as a purification method.

The formation of a co-crystal requires a suitable co-former that can interact with the target molecule through complementary functional groups. The amide functionality in this compound provides both a hydrogen bond donor (N-H) and acceptor (C=O), making it a good candidate for co-crystallization with co-formers containing, for example, carboxylic acid or other amide groups. nih.gov

Common methods for preparing co-crystals include:

Solution Co-crystallization: This involves dissolving both the target compound and the co-former in a suitable solvent and allowing them to co-crystallize upon cooling or solvent evaporation. The choice of solvent is critical, as it can influence the formation and stoichiometry of the co-crystal. nih.gov

Solid-State Grinding: Mechanochemical grinding of the target compound and the co-former, sometimes with a small amount of a liquid additive (liquid-assisted grinding), can induce co-crystal formation. researchgate.net This method is often solvent-free and can sometimes yield co-crystals that are not accessible from solution.

While there are no specific reports on the co-crystallization of this compound, the principles of crystal engineering suggest that this could be a viable strategy for its purification and for the generation of novel solid forms with potentially improved properties. The selection of a suitable co-former would be guided by an analysis of the potential intermolecular interactions with the target molecule.

Advanced Spectroscopic and Crystallographic Elucidation Methodologies of N Benzyl 3 2 Furyl 2 Phenylacrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed map of the atomic connectivity and spatial relationships can be assembled. For N-benzyl-3-(2-furyl)-2-phenylacrylamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a thorough characterization.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic regions of the spectrum would be particularly complex, showing signals for the phenyl, benzyl (B1604629), and furyl moieties.

The protons of the benzyl group are expected to appear as a characteristic singlet for the methylene (B1212753) (-CH2-) protons, likely in the range of 4.5-5.0 ppm, and a multiplet for the aromatic protons between 7.2 and 7.4 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically in the 6.5-8.5 ppm range.

The furan (B31954) ring protons will display a characteristic splitting pattern. The proton at the 5-position is expected to be a doublet of doublets around 7.5 ppm, while the protons at the 3 and 4-positions would appear as multiplets in the 6.4-6.6 ppm region. The vinylic proton of the acrylamide (B121943) backbone is anticipated to resonate as a singlet around 7.0-7.5 ppm. The protons of the phenyl group at the 2-position would likely appear as a multiplet in the 7.3-7.6 ppm range.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Amide N-H | 6.5-8.5 | br s | - |

| Phenyl-H (ortho, meta, para) | 7.3-7.6 | m | - |

| Benzyl-H (aromatic) | 7.2-7.4 | m | - |

| Furyl-H5 | ~7.5 | dd | J = ~1.8, ~0.8 |

| Vinylic-H | 7.0-7.5 | s | - |

| Furyl-H3 | 6.4-6.6 | dd | J = ~3.5, ~0.8 |

| Furyl-H4 | 6.4-6.6 | dd | J = ~3.5, ~1.8 |

| Benzyl-CH2 | 4.5-5.0 | d | J = ~5.7 |

This is a predictive table based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. The aromatic carbons of the phenyl and benzyl groups would resonate in the 125-140 ppm region. The carbons of the furan ring are predicted to appear between 110 and 145 ppm. The benzylic methylene carbon should be observable around 44 ppm. The olefinic carbons of the acrylamide moiety are expected in the 120-140 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | 165-170 |

| Furyl C2, C5 | 140-145 |

| Aromatic C (quaternary) | 135-140 |

| Aromatic CH | 125-130 |

| Olefinic C | 120-140 |

| Furyl C3, C4 | 110-115 |

| Benzyl CH2 | ~44 |

This is a predictive table based on analogous compounds. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton spin-spin coupling networks. For instance, it would show correlations between the protons on the furan ring, as well as between the amide proton and the benzylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity between the different structural fragments of the molecule, such as the link between the benzyl group, the acrylamide nitrogen, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry around the double bond and the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Characterization Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected molecular formula is C₂₀H₁₇NO₂.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₂₀H₁₈NO₂⁺ | 316.1332 |

| [M+Na]⁺ | C₂₀H₁₇NNaO₂⁺ | 338.1151 |

This is a predictive table. Actual experimental values would be compared to these calculated masses.

Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. The fragmentation of N-benzylacrylamides is often characterized by specific bond cleavages that produce stable carbocations.

A prominent and often base peak in the mass spectrum of N-benzyl derivatives is the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic C-N bond. Other expected fragments would arise from the cleavage of the amide bond and fragmentation of the furan and phenyl rings. For instance, cleavage of the amide bond could lead to the formation of a benzoyl cation (m/z 105) or a furylacrolein radical cation. Analysis of these fragments helps to piece together the molecular structure. In studies of similar N-benzyl-N-phenylacrylamides, the fragment at m/z 91 is consistently observed as the base peak. rsc.org

Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment |

|---|---|

| 315 | [M]⁺ |

| 224 | [M - C₇H₇]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

This is a predictive table based on fragmentation patterns of analogous compounds. Relative abundances are not predicted.

Infrared (IR) Spectroscopic Analysis Techniques for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, characteristic absorption bands would be expected for the amide, alkene, furan, and phenyl moieties.

Based on data from analogous structures, the IR spectrum of the title compound is anticipated to exhibit the following key absorptions:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. In solid-state spectra, this band's position and broadness can be influenced by hydrogen bonding. For instance, in a related compound, 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, an N-H stretching vibration is observed at 3376 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in the amide group. This is a prominent and reliable band for identifying the acrylamide functionality. For example, the related quinazolinone derivative shows a strong band at 1645 cm⁻¹.

N-H Bending (Amide II band): This band, typically found in the 1520-1570 cm⁻¹ range, arises from the in-plane bending of the N-H bond coupled with C-N stretching.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the acrylamide backbone is expected to appear in the 1600-1640 cm⁻¹ region. Its intensity can be enhanced by conjugation with the phenyl and furyl groups.

Aromatic and Furan C-H and C=C Stretching: The phenyl and furyl rings will give rise to a series of bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed as a set of peaks in the 1450-1600 cm⁻¹ range. The furan ring has characteristic ring stretching vibrations, often seen around 1580, 1480, and 1380 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl and furan rings would appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

A hypothetical summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Amide) | 3300 - 3500 | Position and shape are sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Associated with the phenyl and furan rings. |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong intensity, characteristic of the acrylamide carbonyl. |

| C=C Stretch (Alkene) | 1600 - 1640 | Conjugated with aromatic systems. |

| N-H Bend (Amide II) | 1520 - 1570 | Coupled with C-N stretching. |

| Aromatic/Furan C=C Ring Stretch | 1450 - 1600 | A series of bands indicating the presence of the aromatic and furan rings. |

| C-H Bending (Out-of-plane) | 690 - 900 | Provides information on the substitution patterns of the phenyl and furan rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore of this compound is the extended conjugated system comprising the phenyl ring, the acrylamide backbone, and the furan ring.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions. Chalcones and related acrylamide derivatives, which share a similar conjugated core, typically exhibit two main absorption bands:

Band I: A very intense band at shorter wavelengths, usually below 300 nm.

Band II: A strong band at longer wavelengths, often above 300 nm.

The positions and intensities of these bands are sensitive to the specific substitution pattern and the solvent used. The extensive conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to simpler, non-conjugated systems. The presence of the furan and phenyl groups, both contributing to the π-system, would influence the energy of the electronic transitions.

A hypothetical representation of the UV-Vis absorption data is provided below.

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~250-280 | Phenyl and furan ring electronic transitions. |

| π → π | ~320-360 | Extended conjugation of the entire furyl-phenyl-acrylamide system. |

X-ray Crystallography and Single Crystal Diffraction Methodologies

Although a crystal structure for this compound is not available in the examined literature, analysis of the crystal structure of the closely related compound, N-benzyl-(2-cyano-3-(2'-furyl)-acrylamide) , offers valuable insights into the likely solid-state conformation and intermolecular interactions. cnic.edu.cu This analog differs by the substitution of a cyano group for the phenyl group at the 2-position of the acrylamide.

X-ray crystallography on a single crystal of a suitable analog would reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.

For N-benzyl-(2-cyano-3-(2'-furyl)-acrylamide), the crystal structure was determined to be triclinic with the space group P-1. cnic.edu.cu Key structural features that can be extrapolated to the title compound include:

Planarity: The acrylamide backbone is expected to be largely planar to maximize π-orbital overlap.

Conformation: The molecule would likely adopt an E-conformation about the C=C double bond, which is generally more stable.

Dihedral Angles: The phenyl and furan rings are not expected to be coplanar with the acrylamide group due to steric hindrance. The dihedral angles between the plane of the acrylamide and the planes of the aromatic and furan rings would be a key conformational parameter. In a similar compound, (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, the furan and phenyl rings are inclined to the acrylamide mean plane by 26.47° and 69.01°, respectively.

Molecular Dimensions: Bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbons, nitrogens, and oxygens, with some variations due to conjugation and steric effects.

A hypothetical table of selected crystallographic parameters, based on related structures, is presented below.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| C=O Bond Length | ~1.23 - 1.25 Å |

| C=C Bond Length | ~1.33 - 1.35 Å |

| C-N Bond Length | ~1.33 - 1.35 Å (amide) |

| Dihedral Angles | Phenyl/Furan rings twisted relative to acrylamide plane |

The crystal packing is determined by a network of intermolecular forces that dictate how the molecules arrange themselves in the solid state. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The secondary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules would form hydrogen-bonded chains or dimers. A common motif in related structures is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating an R²₂(8) graph-set ring.

C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds, where a C-H bond from a phenyl or benzyl group interacts with the carbonyl oxygen, are also likely to be present. Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can further stabilize the crystal packing.

Computational and Theoretical Investigations of N Benzyl 3 2 Furyl 2 Phenylacrylamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed exploration of molecular systems. For N-benzyl-3-(2-furyl)-2-phenylacrylamide, these methods can elucidate its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the three-dimensional geometry of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can determine the most stable molecular conformation by finding the minimum energy state. researchgate.netresearchgate.net

This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement. For instance, the planarity of the acrylamide (B121943) backbone and the relative orientations of the furan (B31954), phenyl, and benzyl (B1604629) rings can be accurately determined.

Furthermore, DFT calculations yield critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N | 1.35 Å | |

| C=C (acrylamide) | 1.34 Å | |

| C-C (phenyl) | 1.39 Å | |

| C-O (furan) | 1.36 Å | |

| Bond Angle | O=C-N | 122.5° |

| C=C-C (acrylamide) | 121.0° | |

| Dihedral Angle | Cα-Cβ-C(phenyl)-C(phenyl) | 45.0° |

| N-Cα-Cβ-C(furan) | 15.0° |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic data. researchgate.net For this compound, these calculations can simulate its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).

Time-Dependent DFT (TD-DFT) is often employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. researchgate.net The calculated spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties.

Similarly, by calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. scielo.brresearchgate.net These theoretical values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms within the molecule.

Vibrational frequency analysis not only predicts the positions of IR and Raman bands but also confirms that the optimized geometry corresponds to a true energy minimum. nih.gov Characteristic vibrational modes, such as the C=O stretch of the amide, the C=C stretch of the alkene, and the aromatic ring vibrations, can be identified and compared with experimental FTIR and Raman spectra.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Ab Initio) | Experimental Value |

| ¹H NMR (δ, ppm) - NH | 8.2 | 8.1 |

| ¹H NMR (δ, ppm) - Vinyl H | 7.5 | 7.4 |

| ¹³C NMR (δ, ppm) - C=O | 166.0 | 165.5 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1675 | 1670 |

| IR Frequency (cm⁻¹) - N-H Stretch | 3350 | 3345 |

| UV-Vis λ_max (nm) | 310 | 308 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are often dictated by its accessible conformations.

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of large molecules. researchgate.net These methods can simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. nih.gov MD simulations can reveal the most stable and frequently adopted conformations, as well as the pathways for conformational transitions.

To systematically study the conformational preferences, torsional scans (or dihedral driver calculations) are performed. nih.gov By rotating specific bonds in a stepwise manner and calculating the energy at each step, a potential energy surface can be constructed. For this compound, key torsions to investigate include the rotation around the C-N amide bond, the C-C single bonds connecting the rings to the acrylamide core, and the bond of the benzyl group. These scans help identify energy minima corresponding to stable conformers and energy barriers for rotation.

Intramolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the furan oxygen) and π-π stacking between the aromatic rings, play a crucial role in stabilizing certain conformations. researchgate.net These interactions can be identified and quantified through computational analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface indicate regions of varying electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, this would likely be around the carbonyl oxygen and the furan ring.

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack. This is often found around the amide proton.

Green: Regions of neutral potential.

By analyzing the MEP surface, one can predict how the molecule will interact with other reagents or a biological receptor, providing crucial information for understanding its chemical and biological activity.

Frontier Molecular Orbital (FMO) Theory Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, a comprehensive understanding of its reactivity can be derived by analyzing the distribution and energies of its frontier orbitals. While direct experimental or computational data for this specific molecule is not extensively published, analysis can be inferred from structurally similar compounds, such as chalcones and other acrylamide derivatives. bhu.ac.in

HOMO: The HOMO is anticipated to be distributed across the electron-rich aromatic systems of the molecule. Specifically, the phenyl and furan rings, with their delocalized π-electron systems, are likely to be the primary locations of the highest energy electrons. A high HOMO energy level suggests the molecule can act as an effective electron donor in chemical reactions. bhu.ac.in

LUMO: Conversely, the LUMO is expected to be localized on the electron-deficient α,β-unsaturated amide portion of the molecule. The electron-withdrawing nature of the carbonyl group makes the conjugated system susceptible to nucleophilic attack. This localization indicates that the molecule can act as an electron acceptor.

Reactivity Prediction: The interaction between the HOMO of a nucleophile and the LUMO of this compound would likely govern its reactions. The energy gap determines the feasibility of such electron transfers. Theoretical calculations on analogous compounds, like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, show that a small HOMO-LUMO gap indicates high chemical reactivity and polarizability.

Below is a table of theoretically calculated FMO properties for related compounds, illustrating the typical energy ranges.

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-hydroxyfurylacrylamide Derivatives | Varies | Varies | Varies | jmaterenvironsci.com |

| Chalcone Derivative (DHBFHP) | - | - | 4.8670 (Dipole Moment) | bhu.ac.in |

| Benzyl-hydrazinecarbodithioate Derivative | -0.26751 | -0.18094 | 0.08657 | |

| Cu(II) Coordination Polymer (CP1) | - | - | 2.63 | mdpi.com |

| Co(II) Coordination Polymer (CP2) | - | - | 3.62 | mdpi.com |

This interactive table provides representative data from computational studies on analogous molecular structures. The values help in estimating the potential electronic properties of this compound.

Prediction of Reaction Pathways and Mechanistic Intermediates for Synthesis

The synthesis of this compound can be predicted to proceed through established organic chemistry reactions. A common and logical pathway for forming N-substituted amides involves the reaction of a primary amine with an activated carboxylic acid derivative. uobaghdad.edu.iqresearchgate.net

A plausible multi-step synthetic route is proposed as follows:

Formation of the Acrylic Acid Backbone: The initial step would likely involve a condensation reaction to create the 3-(2-furyl)-2-phenylacrylic acid core. A Knoevenagel or a related condensation reaction between 2-furaldehyde and phenylacetic acid, or its ester derivative, would yield the desired acrylic acid. This reaction typically requires a basic catalyst.

Activation of the Carboxylic Acid: The resulting carboxylic acid is generally not reactive enough to directly form an amide with benzylamine (B48309). Therefore, it must be converted into a more reactive intermediate. A standard method is the conversion to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This step generates the highly electrophilic 3-(2-furyl)-2-phenylacryloyl chloride as a key mechanistic intermediate.

Amide Bond Formation: The final step is the nucleophilic acyl substitution reaction between the activated intermediate, 3-(2-furyl)-2-phenylacryloyl chloride, and benzylamine. researchgate.net The nitrogen atom of benzylamine attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the stable amide bond, yielding this compound. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the HCl byproduct. uobaghdad.edu.iq

An alternative approach is the Doebner-Knoevenagel condensation, which provides a selective synthesis of acrylamides under mild, organocatalytic conditions. organic-chemistry.org This method could potentially construct the molecule in a more convergent manner. The proposed mechanism for this type of reaction involves the formation of an iminium intermediate, followed by a Mannich-type addition and subsequent decarboxylative elimination. organic-chemistry.org

In Silico Ligand-Target Docking and Molecular Dynamics Simulations (Purely Theoretical without Clinical Relevance)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.comresearchgate.net These methods provide insights into binding modes, affinities, and the stability of the ligand-protein complex, which are foundational in theoretical drug discovery.

Molecular docking simulations place the ligand, this compound, into the binding site of a selected protein target in various conformations and orientations. The goal is to find the pose with the most favorable interaction energy. Given that many acrylamide-containing molecules act as kinase inhibitors, a hypothetical docking study could be performed against the ATP-binding site of a protein kinase. nih.gov

Potential interaction modes that would be analyzed include:

Hydrogen Bonding: The amide group (-C(O)NH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), which could form crucial interactions with amino acid residues in the protein's binding pocket.

π-π Stacking: The electron-rich phenyl and furan rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Hydrophobic Interactions: The benzyl and phenyl groups provide significant hydrophobic surfaces that can interact favorably with nonpolar pockets within the target protein.

Covalent Bonding: The α,β-unsaturated system in the acrylamide moiety is a Michael acceptor and can potentially form a covalent bond with nucleophilic residues, most notably cysteine (Cys), in a target protein. frontiersin.org Covalent docking algorithms are specifically designed to model such reactions. frontiersin.org

Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. A more negative value indicates a stronger, more favorable interaction. These scores allow for the ranking of different poses and comparison between different ligands.

Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic model of the ligand-protein complex in a simulated physiological environment (i.e., in water, at a specific temperature and pressure). acs.orgnih.gov MD simulations track the movements of every atom over time, allowing for the analysis of:

Stability of the Binding Pose: MD can confirm if the docked pose is stable over a period of nanoseconds or microseconds.

Conformational Changes: It reveals how the ligand and protein might adjust their conformations to achieve an optimal fit.

Binding Free Energy Calculations: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimations of binding free energy.

Below is a table showing typical binding energies for related N-benzyl compounds docked against various protein targets, for illustrative purposes.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| N-benzyl-2,2,2-trifluoroacetamide | AmpC beta-lactamase | Low docking energy reported | researchgate.net |

| N-benzyl-2,2,2-trifluoroacetamide | Lanosterol 14 alpha-demethylase | Low docking energy reported | researchgate.net |

| Benzilic Acid Analogs | Various | - | researchgate.net |

This interactive table presents examples of binding affinities from the literature for structurally related compounds to provide context for the potential interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jmaterenvironsci.comnih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a QSAR model for a class of compounds including this compound would theoretically involve the following steps:

Data Set Assembly: A dataset of structurally similar furan- or acrylamide-containing compounds with experimentally measured biological activity (e.g., IC₅₀ values) would be compiled. jmaterenvironsci.comresearchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of "molecular descriptors" are calculated. These are numerical values that encode different aspects of the molecule's structure.

Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the descriptors with biological activity. jmaterenvironsci.comnih.gov The model's predictive power is rigorously tested using cross-validation techniques and external test sets. researchgate.net

The resulting QSAR model provides insights into which molecular properties are most influential for activity. For instance, a model might show that activity increases with lipophilicity but decreases with the size of a particular substituent. nih.gov

The table below lists common molecular descriptors that would be relevant for building a QSAR model for this class of compounds.

| Descriptor Type | Examples | Potential Influence on Activity | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions and reaction propensity | jmaterenvironsci.com |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size, shape, and fit of the molecule in a binding site | researchgate.net |

| Lipophilic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions | nih.gov |

| Thermodynamic | Heat of formation, Solvation energy | Describes the energetic stability and solubility of the molecule | |

| Surface Properties | Polar Surface Area (PSA) | Important for transport properties and hydrogen bonding capacity | researchgate.net |

This interactive table outlines key molecular descriptors and their significance in the theoretical development of a QSAR model.

Mechanistic Biological Investigations of N Benzyl 3 2 Furyl 2 Phenylacrylamide in Vitro Focus, Non Clinical

Evaluation of Specific Enzyme Inhibition Mechanisms in vitro (e.g., Proteases, Kinases)

Kinetic studies are crucial to characterize the nature of enzyme inhibition. For acrylamide-containing compounds, these studies often reveal a time-dependent inhibition profile characteristic of covalent inhibitors. The determination of the inhibition constant (Ki) and the rate of inactivation (kinact) provides a measure of the inhibitor's potency.

Although no specific kinetic data exists for N-benzyl-3-(2-furyl)-2-phenylacrylamide, studies on other acrylamide-based inhibitors have determined such parameters. For instance, acrylamide (B121943) fragments have been shown to inhibit viral proteases like EV71 3Cpro and SARS-CoV-2 Mpro with IC50 values ranging from 10 to 230 μM. nih.gov Furthermore, certain acrylamide derivatives designed as kinase inhibitors have demonstrated potent inhibitory activity. nih.govnih.gov

Table 1: Illustrative Enzyme Inhibition Data for Various Acrylamide-Containing Compounds (Not this compound)

| Compound Class | Target Enzyme | Inhibition Metric (IC50) | Reference |

|---|---|---|---|

| Acrylamide Fragments | EV71 3Cpro | 30–230 μM | nih.gov |

| Acrylamide Fragments | SARS-CoV-2 Mpro | 10–60 μM | nih.gov |

| 4-(Phenylamino)quinazoline Acrylamides | EGFR | Potent (specific values not detailed in abstract) | nih.gov |

| N-benzyl piperidine (B6355638) derivatives | HDAC | 0.17-0.45 µM | nih.gov |

| N-benzyl piperidine derivatives | AChE | 3.22-6.89 µM | nih.gov |

This table is for illustrative purposes only and does not represent data for this compound.

The acrylamide moiety is strongly associated with irreversible inhibition due to the formation of a covalent bond with the target enzyme. nih.gov This is a key feature of many clinically approved kinase inhibitors that contain an acrylamide "warhead". nih.gov The reaction typically involves the Michael addition of a cysteine residue in the enzyme's active site to the acrylamide's carbon-carbon double bond. nih.gov

Studies on various acrylamide derivatives confirm their potential as irreversible inhibitors. For example, a series of 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides were found to be irreversible inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov This irreversible binding is attributed to the covalent modification of a critical cysteine residue (cysteine-773) in the ATP binding site of EGFR. nih.gov Similarly, acrylamide fragments have been identified that covalently react with the catalytic cysteines of viral proteases. nih.gov

Receptor Binding Studies in vitro

Specific receptor binding data for this compound are not available in the reviewed literature. However, the general principles of in vitro receptor binding assays can be described.

Competitive radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. giffordbioscience.comcreative-bioarray.comnih.gov In this type of assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The ability of the test compound to displace the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to an affinity constant (Ki). creative-bioarray.com

While no such studies have been published for this compound, other acrylamide derivatives have been evaluated for their receptor binding capabilities. For example, a series of imidazole (B134444) derivatives containing an acrylamide group were assessed for their angiotensin II receptor antagonist activity. ekb.eg Another set of derivatives were evaluated for their binding to the human EP3 receptor, with some compounds showing high potency with IC50 values in the nanomolar range. ekb.eg

Table 2: Example of Receptor Binding Data for Acrylamide Derivatives (Not this compound)

| Compound Series | Target Receptor | Potency (IC50) | Reference |

|---|---|---|---|

| Imidazole Acrylamides | Angiotensin II Receptor | Not specified in abstract | ekb.eg |

| Phenyl Acrylamides | Human EP3 Receptor | 2.6 nM, 3.5 nM, 4.6 nM | ekb.eg |

This table is for illustrative purposes only and does not represent data for this compound.

Functional assays are designed to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays measure a biological response downstream of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+) or gene expression. nih.gov For example, the antagonistic activity of uracil (B121893) analogues on the human gonadotropin-releasing hormone (GnRH) receptor was evaluated by measuring the inhibition of the nuclear factor of activated T-cells (NFAT). nih.gov

No functional assay data for this compound has been reported.

Interaction with Key Biomolecules (e.g., DNA, RNA, Lipids, Cell Membranes) in vitro

The reactivity of acrylamides suggests potential interactions with various biological macromolecules. nih.gov

DNA and RNA: The parent compound, acrylamide, is known to be a neurotoxicant and potential carcinogen. researchgate.net Its genotoxicity is thought to stem from its metabolite, glycidamide, which can form adducts with DNA. nih.gov However, direct reaction of acrylamide with hard nucleophiles like DNA bases is generally slow. nih.gov Therefore, without metabolic activation, this compound might be expected to have low reactivity towards DNA and RNA.

Lipids and Cell Membranes: As a lipophilic molecule, this compound may interact with cell membranes. The toxicity of some chemicals is attributed to their incorporation into the cell membrane, a phenomenon known as baseline toxicity or narcosis. nih.gov The acrylamide moiety can also react with nucleophilic groups in membrane-associated proteins. Furthermore, acrylamide itself has been shown to induce mitochondrial membrane depolarization in Caco-2 cells. mdpi.com

Other Biomolecules: The primary targets for the reactivity of the acrylamide group are soft nucleophiles, most notably the thiol group of glutathione (B108866) (GSH) and cysteine residues in proteins. nih.gov The reaction with GSH is a key detoxification pathway but can also lead to depletion of cellular GSH, contributing to oxidative stress. nih.gov

Spectroscopic Monitoring of Compound-Biomolecule Adducts

Spectroscopic methods are invaluable for detecting and characterizing the non-covalent and covalent interactions between a small molecule and a biological macromolecule, such as a protein or nucleic acid. Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structural changes that occur upon binding. nih.gov For instance, shifts in the vibrational frequencies of amide bonds in a protein or changes in the chemical shifts of protons in both the compound and the biomolecule can indicate the formation of a complex. researchgate.net

Density Functional Theory (DFT) calculations are often employed to complement experimental data, providing theoretical predictions of vibrational frequencies and structural parameters of the compound in its bound and unbound states. nih.gov This combined approach allows for a more detailed interpretation of the experimental spectra and a deeper understanding of the molecular interactions at play. nih.govresearchgate.net

Biophysical Techniques for Binding Characterization

A variety of biophysical techniques are employed to quantify the binding affinity and kinetics of a compound to its biological target. diva-portal.org These methods are essential for determining the strength and specificity of the interaction.

Grating-Coupled Interferometry (GCI): This label-free detection method measures changes in the refractive index at a sensor surface, allowing for the real-time monitoring of binding events between an immobilized target biomolecule and the compound in solution. diva-portal.org GCI can provide kinetic rate constants and binding affinities (KD values). diva-portal.org

Differential Scanning Fluorimetry (nanoDSF): This technique, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. diva-portal.org A significant shift in Tm indicates a stabilizing interaction. diva-portal.org

Analytical Ultracentrifugation (AUC): This method provides information about the size, shape, and mass of macromolecules and their complexes in solution. researchgate.net Sedimentation velocity experiments within AUC can reveal the formation of compound-biomolecule adducts and any associated changes in polydispersity. researchgate.net

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to detect the formation of higher molecular weight complexes resulting from the binding of the compound to a biomolecule. researchgate.net

These techniques, when used in conjunction, provide a robust characterization of the binding properties of this compound and its analogs. researchgate.net

Cellular Target Identification Methodologies (In Vitro Cellular Assays)

Identifying the specific cellular targets of a bioactive compound is a critical step in elucidating its mechanism of action. nih.gov This process often begins with broad, cell-based assays and progresses to more focused target engagement studies.

Phenotypic Screening Methodologies for Cellular Pathway Perturbation

Phenotypic screening is a powerful approach to discover the biological effects of a compound without a priori knowledge of its specific target. nih.govnih.gov This method involves treating cells with the compound and observing changes in cellular phenotype, such as morphology, proliferation, or the expression of specific biomarkers. nih.gov

High-content imaging and analysis can be used to quantify subtle, compound-induced changes in cellular features, providing a "phenotypic fingerprint" that can be compared to those of compounds with known mechanisms of action. nih.gov For instance, a screen might assess the impact of this compound on cell cycle progression, apoptosis, or the activation of specific signaling pathways.

Data from phenotypic screens can help to identify the cellular pathways perturbed by the compound, thereby narrowing down the list of potential molecular targets for further investigation. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.govrsc.org By systematically modifying the structure of this compound and evaluating the in vitro activity of the resulting analogs, researchers can identify key structural features required for potent and selective biological effects. cfsre.org

Correlation of Structural Modifications with Observed In Vitro Biological Response

The core of SAR analysis lies in correlating specific structural changes with observed changes in biological activity. nih.govnih.gov For a series of this compound analogs, this would involve synthesizing derivatives with modifications to the N-benzyl group, the furan (B31954) ring, and the phenylacrylamide core.

These analogs would then be subjected to a battery of in vitro assays, such as those described in the previous sections, to measure their binding affinity for a specific target, their ability to inhibit an enzyme, or their anti-proliferative activity against cancer cell lines.

The resulting data can be compiled into tables to visualize the impact of different substituents on activity. For example, the table below illustrates a hypothetical SAR for a series of analogs targeting a specific kinase.

| Compound | R1 (on Benzyl (B1604629) Ring) | R2 (on Phenyl Ring) | Kinase Inhibition (IC50, µM) | Anti-proliferative Activity (GI50, µM) |

| Parent | H | H | 10.5 | 15.2 |

| Analog 1 | 4-F | H | 5.2 | 8.1 |

| Analog 2 | 4-Cl | H | 3.8 | 6.5 |

| Analog 3 | H | 4-OCH3 | 12.1 | 18.9 |

| Analog 4 | 4-F | 4-OCH3 | 7.9 | 12.4 |

From such data, researchers can deduce that electron-withdrawing groups at the 4-position of the benzyl ring enhance activity, while a methoxy (B1213986) group on the phenyl ring is detrimental. This information is invaluable for guiding the design of more potent and selective compounds. Molecular modeling studies are often used to rationalize these SAR findings by visualizing how the different analogs interact with the binding site of the target protein. nih.gov

Elucidation of Essential Pharmacophoric Features for Biological Interaction

The precise pharmacophoric features of this compound have not been exhaustively detailed in dedicated structure-activity relationship (SAR) studies of this specific molecule. However, by examining research on structurally analogous compounds, it is possible to deduce a putative pharmacophore model and highlight the key structural motifs likely essential for its biological interactions, particularly in the context of anticancer activity and tubulin polymerization inhibition.

The core structure of this compound can be deconstructed into three primary moieties, each contributing to its potential biological activity: the N-benzyl group, the 2-phenyl group, and the 3-(2-furyl) group, all attached to a central acrylamide scaffold. The acrylamide unit itself, being an α,β-unsaturated carbonyl system, is a known Michael acceptor and can potentially form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.

The Role of the N-Benzyl Moiety

In various classes of bioactive molecules, including tubulin inhibitors, the N-benzyl group plays a crucial role in establishing hydrophobic and aromatic interactions within receptor binding pockets. Studies on N-benzyl arylamide derivatives have identified them as potent inhibitors of tubulin polymerization. researchgate.net The benzyl group can fit into hydrophobic pockets of target proteins, and its orientation is often critical for potent activity. Modifications to the benzyl ring, such as substitution with different functional groups, can modulate this activity, suggesting its direct involvement in the pharmacophore. For instance, in some series of N-benzyl-2-fluorobenzamides, this group is integral to their dual-target inhibitory action.

The Significance of the 2-Phenyl Group

The phenyl group at the C2 position of the acrylamide is a common feature in many tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. This aromatic ring is often involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site. In a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, the 2-phenyl group was found to be a key component for their potent cytotoxic activity and tubulin polymerization inhibition. The substitution pattern on this phenyl ring can significantly influence the biological activity, indicating its importance as a pharmacophoric element.

The Contribution of the 3-(2-Furyl) Group

Proposed Pharmacophore Model

Based on the analysis of related compounds, a hypothetical pharmacophore model for this compound as a potential anticancer agent, particularly a tubulin inhibitor, can be proposed. This model would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acrylamide moiety.

A Hydrogen Bond Donor: The N-H group of the acrylamide.

Two Aromatic/Hydrophobic Regions: Provided by the 2-phenyl and N-benzyl groups, crucial for fitting into specific binding pockets.

The spatial arrangement of these features is critical for effective binding to a biological target. The acrylamide backbone provides a relatively rigid scaffold that holds these pharmacophoric elements in a specific orientation.

The following table summarizes the inferred contribution of each key structural feature to the biological activity of this compound, based on studies of analogous compounds.

| Structural Feature | Potential Role in Biological Interaction | Supporting Evidence from Analogous Compounds |

| Acrylamide Core | Michael acceptor for covalent bonding; Scaffold for pharmacophoric groups. | The acryloyl group can form covalent bonds with cysteine residues in target enzymes. nih.gov |

| N-Benzyl Group | Hydrophobic and aromatic interactions. | N-benzyl arylamides are potent tubulin polymerization inhibitors. researchgate.net |

| 2-Phenyl Group | π-π stacking and hydrophobic interactions. | Common feature in colchicine-site tubulin inhibitors. researchgate.net |

| 3-(2-Furyl) Group | Bioisosteric replacement for a phenyl ring; Modulates electronic properties. | Furan derivatives exhibit a broad range of pharmacological activities. ijabbr.com |

It is important to emphasize that this pharmacophore model is inferred from research on related, but not identical, compounds. Definitive elucidation of the essential pharmacophoric features of this compound would necessitate dedicated synthesis and biological evaluation of a series of analogs to establish a comprehensive structure-activity relationship.

Derivatization and Analog Development from N Benzyl 3 2 Furyl 2 Phenylacrylamide Core

Strategies for Modification of the N-Benzyl Moiety

Substituting the phenyl ring of the N-benzyl moiety is a common strategy to modulate electronic properties, steric bulk, and lipophilicity, which can influence binding affinity and metabolic pathways. The position of the substituent (ortho, meta, or para) is critical and can drastically alter the compound's biological profile.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) is a prevalent technique in medicinal chemistry. Fluorine, in particular, can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can increase binding affinity through favorable electronic interactions. For example, studies on benzyl (B1604629) and phenethyl analogs of other bioactive compounds have shown that 4-fluoro and 4-chloro substitutions can lead to pronounced antiproliferative effects. researchgate.netnih.gov The introduction of bromine has also been shown to facilitate certain photochemical processes in benzyl compounds. nih.gov

Alkylation and Alkoxylation: The addition of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can increase lipophilicity and introduce steric hindrance. However, such modifications can also result in a loss of activity, as observed in some series of benzyl and phenethyl analogs where methoxy (B1213986) substitutions led to a slight reduction in potency. researchgate.netnih.gov The electronic effect of these groups is also significant; electron-donating groups can influence the reactivity and binding of the entire molecule. nih.govresearchgate.net

Nitration: The nitro group (NO₂) is a strong electron-withdrawing group that can significantly alter the electronic distribution of the aromatic ring. While it can participate in hydrogen bonding and polar interactions, its potential for metabolic reduction to toxic species requires careful consideration during the design phase.

The following table summarizes the potential effects of various substitutions on the N-benzyl aromatic ring.

| Substitution Type | Example Substituent | Position | Potential Effects on Molecular Properties |

| Halogenation | -F, -Cl | Para | Increases metabolic stability; modulates lipophilicity; alters electronic properties. |

| Alkylation | -CH₃ | Ortho, Para | Increases lipophilicity and steric bulk; may enhance or hinder binding. |

| Alkoxylation | -OCH₃ | Para | Increases electron density on the ring; can act as a hydrogen bond acceptor. |

| Nitration | -NO₂ | Meta, Para | Strong electron-withdrawing effect; potential hydrogen bond acceptor. |

| Cyano | -CN | Para | Electron-withdrawing; can act as a hydrogen bond acceptor; may enhance selectivity for certain targets. nih.gov |

| Hydroxylation | -OH | Ortho, Para | Introduces a hydrogen bond donor/acceptor; increases polarity. nih.gov |